![molecular formula C28H36Cl2O7 B602089 6alpha-Chloro-beclomethasone dipropionate CAS No. 887130-68-9](/img/structure/B602089.png)
6alpha-Chloro-beclomethasone dipropionate
Overview
Description
6alpha-Chloro-beclomethasone dipropionate is an analogue of Beclomethasone Dipropionate. Beclomethasone is used to help control the symptoms of asthma and improve breathing . It is used when a patient’s asthma has not been controlled sufficiently on other asthma medicines, or when a patient’s condition is so severe that more than one medicine is needed every day .
Molecular Structure Analysis
Beclomethasone dipropionate is a second-generation synthetic corticosteroid and diester of beclomethasone, which is structurally similar to dexamethasone . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action .Chemical Reactions Analysis
Beclomethasone dipropionate works by preventing certain cells in the lungs and breathing passages from releasing substances that cause asthma symptoms . It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action .Physical And Chemical Properties Analysis
The molecular formula of 6alpha-Chloro-beclomethasone dipropionate is C28H36Cl2O7. The molecular weight is 555.50.Scientific Research Applications
Pharmaceutical Quality Assurance
Beclomethasone dipropionate impurity E: is utilized in the development of spectrophotometric methods for determining the concentration of beclomethasone dipropionate in pharmaceutical forms. A study demonstrated the use of a Quality by Design (QbD) approach to optimize critical method variables such as solvent choice, scanning speed, and sampling interval. This approach ensures the reliability and accuracy of the spectrophotometric determination, which is crucial for maintaining high standards in pharmaceutical quality assurance .
Dermatological Applications
The compound is employed in research for treating various skin conditions such as eczema, dermatitis, allergies, and rashes. Its mechanism of action involves entering the nucleus of cells, binding to specific nuclear receptors, altering gene expression, and inhibiting the production of pro-inflammatory cytokines. This anti-inflammatory effect is central to its application in dermatological research .
Respiratory Therapy
In the field of respiratory therapy, Beclomethasone dipropionate impurity E is used in the formulation of dry-powder inhalers for asthma treatment. Research focuses on the thermal characterization of the compound when delivered through inhalers, ensuring that it reaches the target site in the lungs effectively. The particle size and distribution are critical factors studied to optimize pulmonary drug delivery .
Analytical Chemistry
Analytical chemists apply Beclomethasone dipropionate impurity E in the development of sensitive and robust methods for the simultaneous determination of beclomethasone dipropionate and other compounds in combination drug formulations. This includes the use of techniques like UV-VIS absorption spectrophotometry, which is a widely used method for measuring molecules with chromophore groups .
Inhalation Drug Delivery Systems
The compound’s role in the design and performance evaluation of inhalation drug delivery systems is significant. It is used to assess the adhesion force between the drug and carrier particles in dry-powder inhalers. This research is vital for developing inhalers that ensure efficient drug delivery to the lower lungs .
Formulation Science
Beclomethasone dipropionate impurity E is integral to the formulation science of drugs for pulmonary delivery. It aids in understanding the physical form of drugs post-aerosolization, which is essential for ensuring the stability and efficacy of the formulation. Techniques like differential scanning calorimetry (DSC) are used to analyze the physical form of the compound after it has been aerosolized from inhalers .
Safety And Hazards
Beclomethasone dipropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may damage fertility or the unborn child . It is advised to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .
Future Directions
Beclomethasone dipropionate is used in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses to reduce symptoms . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids . It is also used in the maintenance treatment of asthma as prophylactic therapy in patients 5 years of age and older . The aerosol form of beclomethasone dipropionate is not indicated for the relief of acute bronchospasm .
properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPVUBGWZQULU-DXABFYDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Cl)Cl)O)C)C)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Chloro-beclomethasone dipropionate | |
CAS RN |
887130-68-9 | |
Record name | 6alpha-Chloro-beclomethasone dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 887130-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.-CHLORO-BECLOMETHASONE DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1G6UC5L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.